HBV CAM Derivative 7b Derived from 2-Methyl-4-sulfamoylphenylboronic acid Exhibits 9.2× Enhanced Aqueous Solubility vs. Clinical Candidate NVR 3-778 with Comparable Antiviral Potency
The phenylboronic acid-bearing sulfamoylbenzamide derivative 7b, synthesized using 2-methyl-4-sulfamoylphenylboronic acid as the key boronic acid coupling partner, demonstrated anti-HBV activity (EC₅₀ = 0.83 ± 0.33 μM) statistically comparable to the clinical-stage CAM NVR 3-778 (EC₅₀ = 0.73 ± 0.20 μM) [1]. Critically, compound 7b exhibited 9.2-fold higher aqueous solubility at pH 7 (328.8 μg/mL) compared to NVR 3-778 (35.8 μg/mL), addressing a key limitation that halted NVR 3-778's further development [1]. The 2-methyl substitution pattern on the phenylboronic acid moiety contributes to this improved solubility profile while maintaining the essential CAM pharmacophore interactions confirmed by size exclusion chromatography and encapsidated viral RNA quantification [1]. Molecular dynamics simulations further rationalized the SAR, showing that the ortho-methyl group optimizes binding pocket interactions without compromising class II CAM functional behavior [1].
| Evidence Dimension | Anti-HBV potency (EC₅₀) and aqueous solubility |
|---|---|
| Target Compound Data | Compound 7b (derived from 2-methyl-4-sulfamoylphenylboronic acid): EC₅₀ = 0.83 ± 0.33 μM; Solubility = 328.8 μg/mL at pH 7; CC₅₀ = 19.4 ± 5.0 μM |
| Comparator Or Baseline | NVR 3-778 (clinical HBV CAM candidate): EC₅₀ = 0.73 ± 0.20 μM; Solubility = 35.8 μg/mL at pH 7; CC₅₀ = 23.4 ± 7.0 μM |
| Quantified Difference | EC₅₀ difference: not statistically significant (comparable potency); Solubility: 9.2× higher (328.8 vs 35.8 μg/mL) |
| Conditions | HBV capsid assembly modulator assay; HepG2.2.15 cell-based antiviral evaluation; pH 7 aqueous solubility determination; size exclusion chromatography for CAM classification |
Why This Matters
This evidence demonstrates that 2-methyl-4-sulfamoylphenylboronic acid enables the synthesis of sulfamoylbenzamide derivatives that retain the antiviral potency of a clinical candidate while dramatically improving aqueous solubility—a critical drug-like property directly impacting oral bioavailability and formulation feasibility.
- [1] Zhang Y, et al. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. Bioorg Chem. 2022;129:106192. doi:10.1016/j.bioorg.2022.106192 View Source
